1-Naphthylamine-2-sulfonic acid

Dye intermediate quality control Aminonaphthalenesulfonic acid isomer separation Carcinogenic impurity mitigation

Procurement Challenge: Isomer misidentification leads to batch failure. 1-Naphthylamine-2-sulfonic acid (1,2-isomer) is NOT interchangeable with Tobias acid (2,1-isomer). - Validated Identity: CAS 81-06-1, orthogonal HPLC/titration purity ≥98.0%. - Critical Application: Specified intermediate for C.I. Direct Violet 11 & C.I. Reactive Red 250. - Supply Chain: Dedicated manufacturing via naphthionate thermal rearrangement.

Molecular Formula C10H9NO3S
Molecular Weight 223.25 g/mol
CAS No. 81-06-1
Cat. No. B145778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Naphthylamine-2-sulfonic acid
CAS81-06-1
Synonyms1-Napthylamin3-2-sulfonic acid
Molecular FormulaC10H9NO3S
Molecular Weight223.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=C2N)S(=O)(=O)O
InChIInChI=1S/C10H9NO3S/c11-10-8-4-2-1-3-7(8)5-6-9(10)15(12,13)14/h1-6H,11H2,(H,12,13,14)
InChIKeyONZWNZGVZFLMNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Naphthylamine-2-sulfonic Acid Identity & Properties


1-Naphthylamine-2-sulfonic acid (CAS 81-06-1), also designated as 1-amino-2-naphthalenesulfonic acid, is an aminonaphthalenesulfonic acid derivative with molecular formula C10H9NO3S and molecular weight 223.25 g/mol [1]. This compound serves primarily as an intermediate in the synthesis of azo dyes, including C.I. Direct Violet 11 and C.I. Reactive Red 250 [2]. It appears as a white to light yellow crystalline solid, exhibiting water solubility of 4.1 g/L at 20°C and a pKa value (pK1) of 1.71 at 25°C . Notably, this compound is distinct from Tobias acid (2-naphthylamine-1-sulfonic acid, CAS 81-16-3), a closely related positional isomer with which it is frequently confused in procurement contexts .

Positional Isomer
1-Amino-2-naphthalenesulfonic acid; distinct from Tobias acid (2,1-isomer) and naphthionic acid (1,4-isomer).
Dye Intermediate
Specified for C.I. Direct Violet 11 and C.I. Reactive Red 250 azo dye synthesis.
Process Context
Aqueous solubility and pKa-driven protonation state influence diazotization and coupling pH.

1-Naphthylamine-2-sulfonic Acid Isomer Specificity


Within the aminonaphthalenesulfonic acid class, positional isomerism fundamentally dictates reactivity, coupling orientation, and the physicochemical properties of derived azo dyes [1]. 1-Naphthylamine-2-sulfonic acid (1,2-isomer) cannot be substituted with 1-naphthylamine-4-sulfonic acid (naphthionic acid, CAS 84-86-6), 2-naphthylamine-1-sulfonic acid (Tobias acid, CAS 81-16-3), or other regioisomers such as 1,6-Cleve's acid or 1,7-Cleve's acid without altering the chromophoric system, dye hue, lightfastness, and washfastness properties of the final dye product [2]. Furthermore, the synthetic routes to each isomer differ substantially: 1-naphthylamine-2-sulfonic acid is produced via thermal rearrangement of sodium naphthionate at elevated temperatures [3], whereas Tobias acid is manufactured through the Bucherer reaction of 2-hydroxynaphthalene-1-sulfonic acid [4]. Procurement of the incorrect isomer results in non-functional dye synthesis, batch failure, and regulatory non-compliance where specific Color Index (C.I.) dyes are specified. The following evidence documents the quantifiable differentiation that substantiates isomer-specific sourcing requirements.

Target 1,2-isomer: Coupling orientation defined by 1-amino-2-sulfo pattern.
Substitute 1,4-isomer (naphthionic acid): Redirects coupling to 2-position, altering chromophoric system and fastness.
Target 1,2-isomer: Not associated with 2-naphthylamine carcinogenicity profile.
Substitute 2,1-isomer (Tobias acid): Structural similarity to 2-naphthylamine; requires impurity verification.
Target 1,2-isomer: Dedicated thermal rearrangement synthesis route.
Substitute Other regioisomers (e.g., Cleve's acids): Bucherer or alternative routes; non-overlapping feedstocks.

1-Naphthylamine-2-sulfonic Acid: Isomer Differentiation


Isomer Purity: Preventing 2-Naphthylamine Contamination

A critical procurement differentiator for 1-naphthylamine-2-sulfonic acid (1,2-isomer) is the necessity to verify the absence of 2-naphthylamine-1-sulfonic acid (Tobias acid, 2,1-isomer) contamination. Patent literature specifically addresses processes for preparing 2-amino-1-naphthalenesulfonic acid (Tobias acid) that yield product with 'only a very low content of 2-aminonaphthalene' [1]. This distinction carries toxicological significance: Tobias acid is structurally similar to 2-naphthylamine, a known human carcinogen, and occupational exposure studies have investigated lymphocyte reactivity in workers exposed to Tobias acid [2]. 1-Naphthylamine-2-sulfonic acid is not associated with the same carcinogenicity profile as its 2-naphthylamine-derived counterpart. Therefore, procurement specifications for 1-naphthylamine-2-sulfonic acid must explicitly require isomer identity verification via HPLC or equivalent chromatographic methods to exclude cross-contamination with the 2,1-isomer.

Isomer Purity
Class-level
HPLC verification required; target purity ≥98.0% area% with isomer confirmation. Tobias acid must contain very low 2-aminonaphthalene impurity.
Incorrect isomer procurement introduces distinct toxicological and regulatory liability; isomer-specific HPLC verification recommended.
Class-level inference; confirm isomer purity specification with supplier.
Dye intermediate quality control Aminonaphthalenesulfonic acid isomer separation Carcinogenic impurity mitigation

Aqueous Solubility vs. 1,4-Isomer

Aqueous solubility is a critical parameter for diazotization and azo coupling reactions, which are typically conducted in aqueous media. 1-Naphthylamine-2-sulfonic acid exhibits water solubility of 4.1 g/L at 20°C . While comparable solubility data for 1-naphthylamine-4-sulfonic acid (naphthionic acid, CAS 84-86-6) under identical conditions are not consolidated in a single head-to-head study, the distinct crystallization behavior of the 1,2-isomer is documented: solubility measurements of 1-naphthylamine-2-sulfonic acid have led to the detection of two distinct crystalline modifications of this acid [1]. This polymorphic behavior is not reported for the 1,4-isomer, which crystallizes as needles of the 0.5 hydrate from water [2]. The differing solubility profiles and crystalline forms between isomers can directly affect dissolution kinetics during diazotization, potentially influencing reaction yields and process reproducibility in large-scale dye manufacturing.

Aqueous Solubility
Class-level
4.1 g/L at 20°C; two crystalline modifications detected. 1,4-isomer crystallizes as 0.5 hydrate needles.
Crystalline polymorphism and solubility differences may impact dissolution kinetics during diazotization.
Class-level; head-to-head solubility data under identical conditions not consolidated.
Azo dye coupling reaction optimization Aqueous process chemistry Diazotization medium selection

pKa Differentiation: Diazotization & Coupling pH

The acidity constant (pKa) of aminonaphthalenesulfonic acids governs their protonation state in aqueous reaction media, directly influencing diazotization kinetics and the pH-dependent orientation of azo coupling. 1-Naphthylamine-2-sulfonic acid exhibits a pKa (pK1) of 1.71 at 25°C . In contrast, the positional isomer Tobias acid (2-naphthylamine-1-sulfonic acid, CAS 81-16-3) has a reported pKa of -0.73 ± 0.40 under conditions identifying the most acidic proton [1]. This approximately 2.4 pKa unit difference represents a roughly 250-fold difference in acid dissociation constant, meaning that at a given pH, the two isomers exist in markedly different protonation equilibria. Since diazotization requires the free amino group (unprotonated) for nitrosation, and since azo coupling orientation is pH-dependent [2], substitution of one isomer for the other without corresponding adjustment of reaction pH will alter reaction kinetics, coupling site selectivity, and ultimately the chromophoric properties of the resulting dye.

pKa Difference
Reported
1,2-isomer pK₁: 1.71; Tobias acid pKa: -0.73 ± 0.40. ΔpKa ≈ 2.44 (~250-fold difference in Ka).
A ~250-fold difference in acid dissociation constant alters pH-dependent diazotization and coupling orientation.
Cross-study comparable; confirm pKa under experimental conditions.
Diazotization kinetics Azo coupling pH control Reaction medium optimization

Synthetic Route: Thermal Rearrangement vs. Bucherer

The synthetic accessibility of 1-naphthylamine-2-sulfonic acid is fundamentally distinct from that of its positional isomers, with direct implications for supply chain reliability and cost structure. The compound is manufactured via thermal rearrangement of sodium naphthionate (1-naphthylamine-4-sulfonic acid sodium salt) at approximately 200°C, which induces isomerization from the 1,4-isomer to the 1,2-isomer [1]. This process historically suffered from decomposition and poor yields due to difficulties in uniform solid heating [2]. Improved processes employ high-boiling diluents such as diphenyl ether-diphenyl mixtures at 190-250°C to enhance yield [3]. In contrast, the positional isomer Tobias acid (2-naphthylamine-1-sulfonic acid) is manufactured through the Bucherer reaction of 2-hydroxynaphthalene-1-sulfonic acid with ammonia and ammonium sulfite [4]. This divergent synthetic origin means that the 1,2-isomer is not a byproduct or alternative product stream from Tobias acid manufacturing; it requires dedicated production campaigns with distinct raw material supply chains (naphthionic acid feedstock vs. 2-naphthol-derived starting materials).

Synthetic Pathway
Class-level
1,2-isomer: thermal rearrangement of sodium naphthionate at 190–250°C in diphenyl ether/diphenyl. Tobias acid: Bucherer reaction of 2-hydroxynaphthalene-1-sulfonic acid.
Non-overlapping synthetic routes require dedicated manufacturing capacity; 1,2-isomer not a byproduct of Tobias acid production.
Class-level; confirm supplier's manufacturing capability.
Dye intermediate manufacturing Isomer-specific synthesis Process patent landscape

HPLC-Grade Purity Certification

Commercial availability of 1-naphthylamine-2-sulfonic acid spans multiple purity grades with distinct analytical verification methods. Standard industrial-grade material is supplied at minimum 95% purity , while higher-grade material suitable for analytical applications or specialized dye synthesis is certified at ≥98.0% by HPLC (area%) and ≥98.0% by neutralization titration [1]. This dual-method certification provides orthogonal purity verification: HPLC confirms the absence of organic impurities including positional isomers, while neutralization titration quantifies the total acidic functionality, indirectly confirming the absence of inorganic contaminants or non-acidic organic impurities. For comparison, standard industrial-grade Tobias acid (CAS 81-16-3) is also typically supplied at 95%+ purity [2]. However, the higher HPLC-grade specification (≥98.0%) available for 1-naphthylamine-2-sulfonic acid provides procurement specialists with a validated, analytically rigorous grade suitable for applications requiring precise stoichiometric control or minimal impurity interference in subsequent synthetic steps.

Purity Grade
Reported
Industrial grade: min. 95% purity. HPLC-grade: ≥98.0% area% (HPLC) and ≥98.0% (neutralization titration) – dual-method orthogonal verification.
HPLC-grade provides analytically validated purity for stoichiometric control and minimal impurity interference.
Reported supplier specification; verify certificate of analysis.
Analytical chemistry Quality assurance Dye intermediate purity validation

Light and Oxygen Sensitivity

1-Naphthylamine-2-sulfonic acid exhibits documented sensitivity to light, heat, and oxygen . This sensitivity profile necessitates controlled storage conditions to prevent degradation that could compromise purity and subsequent reaction performance. The compound is also reported to be sensitive to light, heat, and oxygen, which may lead to interferences with its intended chemical properties . While detailed comparative degradation kinetics against positional isomers are not consolidated in the public literature, the explicit documentation of this sensitivity for the 1,2-isomer indicates that procurement specifications must include appropriate storage and handling protocols: long-term storage in a cool, dry place away from direct light . The compound appears as a white to slight yellow crystalline powder with a melting point of approximately 190°C accompanied by decomposition [1]. This thermal instability at elevated temperatures is particularly relevant for industrial processes that may involve heating steps, and differentiates this compound from more thermally robust aminonaphthalenesulfonic acid derivatives.

Stability Profile
Data to verify
Sensitive to light, heat, and oxygen; melting point ~190°C with decomposition. Recommended storage: cool, dry, protected from light.
Stability constraints necessitate procurement with verified storage history and appropriate packaging.
Limited comparative degradation data; confirm storage conditions with supplier.
Chemical stability Storage optimization Shelf-life management

1-Naphthylamine-2-sulfonic Acid: Applications


C.I. Direct Violet 11 & Reactive Red 250 Manufacturing

1-Naphthylamine-2-sulfonic acid is a specified intermediate for the commercial production of C.I. Direct Violet 11 and C.I. Reactive Red 250 [1]. Procurement of the correct 1,2-isomer is non-negotiable for these dye formulations because the chromophoric system, shade, and fastness properties are defined by the specific coupling orientation afforded by the 1-amino-2-sulfo substitution pattern. Substitution with the 1,4-isomer (naphthionic acid) would redirect coupling to the 2-position [2], producing a structurally distinct dye with altered spectral properties and performance characteristics that would fail Color Index specification conformance. The distinct synthetic route of the 1,2-isomer via naphthionate thermal rearrangement [3] further means that dye manufacturers must source specifically from suppliers with dedicated 1,2-isomer production capacity, as the compound is not a fungible commodity interchangeable with other aminonaphthalenesulfonic acids.

Azo Disperse Dye Development

Research into azo disperse dyes derived from N-substituted 1-naphthylamines as coupling components has established that substituent positioning on the naphthalene ring directly influences both color and dye stability across pH 4, 7, and 9 [1]. The 1,2-substitution pattern of 1-naphthylamine-2-sulfonic acid provides a specific coupling orientation that differs fundamentally from the 1,4-isomer, which couples exclusively in the 2-position when the 4-position is blocked [2]. Furthermore, the pKa of 1.71 for the 1,2-isomer [3] versus approximately -0.73 for Tobias acid dictates that the protonation state of the amino group—and consequently its reactivity in diazotization and coupling—differs by roughly 250-fold between these isomers at any given pH. This necessitates isomer-specific procurement for research programs aimed at optimizing dye stability profiles or developing new disperse dye formulations, as experimental conditions optimized for one isomer cannot be directly translated to another without substantial re-optimization of reaction parameters.

HPLC-Grade for Analytical Applications

For applications in analytical chemistry, method development, or research synthesis where precise stoichiometric control and minimal impurity interference are critical, HPLC-grade 1-naphthylamine-2-sulfonic acid certified at ≥98.0% purity by both HPLC area% and neutralization titration is available [1]. This dual-method certification provides orthogonal verification of organic purity (HPLC) and total acidic functionality (titration), ensuring that the material is free from positional isomer contamination and inorganic impurities. This is particularly relevant given that the compound is sensitive to light, heat, and oxygen [2], which can generate degradation products over time. Procurement of HPLC-grade material with documented purity certification and appropriate storage history (cool, dry conditions [3]) is essential for applications such as analytical standard preparation, kinetic studies, or as a starting material for the synthesis of complex molecules where impurities could confound experimental outcomes or produce off-target reaction products.

Thermal Rearrangement Process Development

The unique synthetic pathway to 1-naphthylamine-2-sulfonic acid via thermal rearrangement of sodium naphthionate at 190-250°C [1][2] creates a specific procurement need for process development and scale-up studies. Unlike the Bucherer reaction used for Tobias acid production [3], the naphthionate rearrangement process involves distinct engineering challenges including uniform solid heating, decomposition control, and yield optimization. Improved processes employing diphenyl ether-diphenyl solvent mixtures at controlled temperatures [2] represent the current state of manufacturing technology for this isomer. Procurement of 1-naphthylamine-2-sulfonic acid for internal process development or technology transfer therefore requires engagement with manufacturers who possess demonstrated capability in this specific rearrangement chemistry. The melting point of approximately 190°C with decomposition also imposes thermal constraints on any downstream processing or formulation steps, necessitating procurement specifications that include thermal stability data and recommended handling temperature limits.

Application
Selection Property
Validation Focus
C.I. Direct Violet 11 & Reactive Red 250 Manufacturing
Correct 1,2-isomer identity confirmation
Chromophoric system and fastness meet Color Index specifications
Azo Disperse Dye Development
pKa-dependent protonation state
pH control for diazotization and coupling orientation optimization
HPLC-Grade Analytical Applications
Orthogonal purity verification (HPLC + titration)
Absence of positional isomer contamination and inorganic impurities
Thermal Rearrangement Process Development
Naphthionate rearrangement process capability
Uniform heating and decomposition control; thermal stability data

Technical Documentation Hub

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